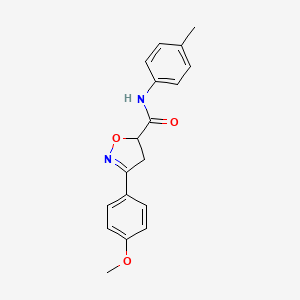
3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide" involves complex heterocyclic chemistry. For example, a study on the thermally induced isomerisation of 3-p-alkoxyphenyl-5-methoxyisoxazoles to various products demonstrates the intricate reactions these compounds undergo under specific conditions (Nishiwaki, Azechi, & Fujiyama, 1974). Another related synthesis involves the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, showcasing the methods to obtain structurally similar compounds (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Molecular Structure Analysis
The analysis of the molecular structure is critical in understanding the properties of these compounds. For instance, a study on the synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative highlights the importance of dihedral angles and hydrogen bond interactions in determining the compound's 3D structure and stability (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse. A study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides reveals chemoselective nucleophilic chemistry and potential insecticidal activity, showcasing the functional versatility of isoxazole derivatives (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for the practical application of these compounds. For example, the novel pyrazole derivative mentioned earlier is thermally stable up to 190°C, which is important for its potential applications (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties analysis often involves the study of reactivity, as well as the identification of electrophilic and nucleophilic regions on the molecular surface. This is crucial for understanding how these compounds interact with other chemicals and biological targets. For instance, the detailed study on the molecular structure, antioxidant activity, and theoretical calculations of a novel benzamide compound sheds light on its chemical reactivity and potential applications (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing derivatives of isoxazole, aiming at exploring their biological activities and potential therapeutic applications. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. The study focused on investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a potential for cancer therapy research (Hassan, Hafez, & Osman, 2014).
Biological Activities
Cytotoxicity and Anticancer Potential
The synthesized compounds have been evaluated for their cytotoxicity against various cancer cell lines, exploring their potential as anticancer agents. For instance, the study by Hassan et al. (2014) mentioned above investigated the cytotoxic activity of synthesized pyrazole and pyrimidine derivatives, offering insights into their potential therapeutic uses.
Antidiabetic Screening
Research has also extended into the antidiabetic properties of related derivatives. Lalpara et al. (2021) focused on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, indicating their potential in diabetes treatment research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Neuroprotective Activity
Moreover, compounds with structural similarities have been studied for their neuroprotective activities. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is relevant in the context of Alzheimer's disease. These compounds demonstrated the ability to decrease tau protein phosphorylation and aggregation, showing potential as treatments for neurodegenerative diseases (Lee et al., 2018).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-7-14(8-4-12)19-18(21)17-11-16(20-23-17)13-5-9-15(22-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUOLHKJJNDYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
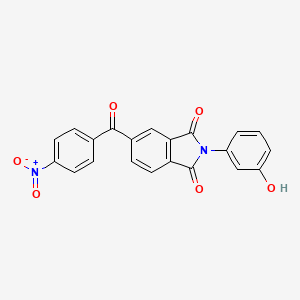
![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
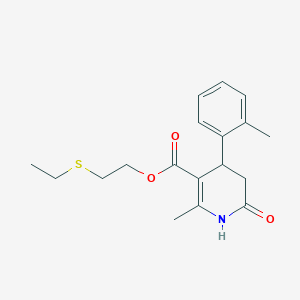

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)
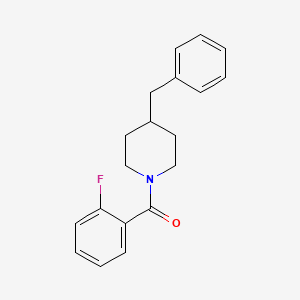
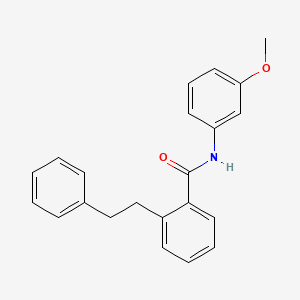
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)